molecular formula C9H18N2O B1519429 1-(4-Aminobutyl)piperidin-2-one CAS No. 1042770-52-4

1-(4-Aminobutyl)piperidin-2-one

Cat. No. B1519429
M. Wt: 170.25 g/mol
InChI Key: ZPIZXCIFIRMHBH-UHFFFAOYSA-N
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Description

“1-(4-Aminobutyl)piperidin-2-one” is a compound with the CAS Number: 1042770-52-4 . It has a molecular weight of 170.25 and its IUPAC name is 1-(4-aminobutyl)-2-piperidinone . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for 1-(4-Aminobutyl)piperidin-2-one is 1S/C9H18N2O/c10-6-2-4-8-11-7-3-1-5-9(11)12/h1-8,10H2 . This indicates that the compound contains 9 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

1-(4-Aminobutyl)piperidin-2-one is a liquid at room temperature . It has a molecular weight of 170.25 and a molecular formula of C9H18N2O .

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

A study focused on characterizing 1-Benzyl-4-(N-Boc-amino)piperidine, an analog of "1-(4-Aminobutyl)piperidin-2-one", through various spectroscopic methods such as FT-IR, FT-Raman, UV-Vis, and NMR. The research highlighted the compound's optimized geometrical parameters and vibrational frequencies, providing insights into its molecular structure and electronic properties. This level of analysis is critical for understanding the potential reactivity and interactions of the compound in various scientific applications (S. Janani et al., 2020).

Anticancer Activity

Another study explored the synthesis and biological evaluation of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, demonstrating their inhibitory activity against estrogen biosynthesis. These compounds showed significant potential as aromatase inhibitors, highlighting their relevance in the treatment of hormone-dependent breast cancer. The findings underscore the therapeutic applications of "1-(4-Aminobutyl)piperidin-2-one" derivatives in oncology (R. Hartmann & C. Batzl, 1986).

Neuropharmacological Modulation

Research into piperine derivatives, which share structural motifs with "1-(4-Aminobutyl)piperidin-2-one", found significant modulatory effects on γ-aminobutyric acid type A receptors (GABAAR). The study identified specific structural elements that enhance the efficiency and potency of these modulators, potentially paving the way for the development of novel anxiolytics and sedatives. This indicates the compound's potential application in designing neuropharmacological agents (Angela Schöffmann et al., 2014).

Synthesis and Drug Development

In drug development, a notable application is the synthesis of novel p38 MAP kinase inhibitors for treating rheumatoid arthritis and psoriasis. A study detailed an innovative synthesis approach that included the use of 4-(N-tert-butylpiperidinyl)magnesium chloride, demonstrating the chemical versatility and applicability of piperidine derivatives in medicinal chemistry (John Y. L. Chung et al., 2006).

Bioavailability Enhancement

Piperine, closely related to "1-(4-Aminobutyl)piperidin-2-one", has been studied for its bioavailability-enhancing properties. It modulates membrane dynamics and enzyme kinetics in the intestine, potentially increasing the absorption and effectiveness of various drugs. This application is crucial for improving the pharmacokinetic profiles of therapeutic compounds, making piperidine derivatives valuable in pharmaceutical sciences (A. Khajuria et al., 2002).

Safety And Hazards

The safety information for 1-(4-Aminobutyl)piperidin-2-one includes hazard statements H314 and H335 . Precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .

Future Directions

Piperidines, including 1-(4-Aminobutyl)piperidin-2-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(4-aminobutyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-6-2-4-8-11-7-3-1-5-9(11)12/h1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIZXCIFIRMHBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminobutyl)piperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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